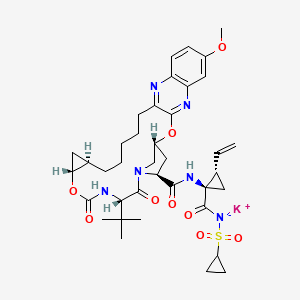

Grazoprevir potassium

Description

Properties

IUPAC Name |

potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOGOEKATQJYHW-CIAYNJNFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49KN6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-86-8 | |

| Record name | Grazoprevir potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Grazoprevir Potassium

A Senior Application Scientist's Perspective on a Modern Antiviral Agent

Executive Summary

Grazoprevir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, represents a significant achievement in modern drug discovery and development. As a second-generation, macrocyclic inhibitor of the HCV NS3/4A protease, grazoprevir exhibits potent, pan-genotypic activity and a high barrier to resistance. This technical guide provides a comprehensive overview of the discovery process, from the initial challenges of targeting the HCV protease to the nuanced structure-activity relationship (SAR) studies that led to grazoprevir's identification. Furthermore, this guide details the elegant and robust synthetic strategies developed by Merck for its large-scale manufacture, culminating in the isolation of the active pharmaceutical ingredient as a stable potassium salt. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the multifaceted process of bringing a complex antiviral therapeutic from the laboratory to the clinic.

The Dawn of a New Era in HCV Treatment: Targeting the NS3/4A Protease

The Hepatitis C virus, a single-stranded RNA virus, encodes a large polyprotein that requires cleavage by viral and host proteases to produce functional viral proteins essential for replication.[1] The HCV NS3/4A serine protease is a viral enzyme critical for this process, making it a prime target for therapeutic intervention.[1] Early efforts in targeting this enzyme were fraught with challenges, including the shallow and solvent-exposed nature of the active site, which made the development of potent, small-molecule inhibitors a formidable task.

The initial breakthroughs came with linear, peptidomimetic inhibitors that mimicked the natural substrate of the protease. However, these first-generation agents often suffered from poor pharmacokinetic properties, significant drug-drug interactions, and the rapid emergence of viral resistance. This set the stage for the development of second-generation inhibitors with improved potency, broader genotypic coverage, and a higher barrier to resistance.

The Macrocyclic Advantage: A Strategy for Potency and Resilience

A pivotal innovation in the pursuit of improved NS3/4A inhibitors was the introduction of a macrocyclic constraint. By cyclizing the inhibitor, typically from the P2 to P4 positions of the peptidomimetic backbone, researchers at Merck and other pharmaceutical companies were able to pre-organize the molecule into a bioactive conformation. This macrocyclization strategy conferred several key advantages:

-

Enhanced Potency: By reducing the entropic penalty of binding, macrocyclization led to a significant increase in inhibitory activity.

-

Improved Pharmacokinetics: The rigidified structure often resulted in better metabolic stability and oral bioavailability.

-

Resilience to Resistance: The constrained architecture provided a more robust interaction with the enzyme's active site, making the inhibitor less susceptible to mutations that confer resistance.

It was within this framework of macrocyclic inhibitor design that the discovery program for grazoprevir was initiated.

The Discovery of Grazoprevir: A Journey of Molecular Refinement

The development of grazoprevir was a systematic and iterative process of medicinal chemistry, guided by a deep understanding of the NS3/4A protease's structure and function. The core of grazoprevir is a quinoxaline-containing macrocycle, a scaffold that proved to be highly effective in engaging the enzyme's active site.

Mechanism of Action: A Molecular Clamp on Viral Replication

Grazoprevir functions as a potent, reversible, and selective inhibitor of the HCV NS3/4A protease.[2] It binds non-covalently to the active site of the enzyme, preventing the cleavage of the HCV polyprotein. This disruption of the viral lifecycle effectively halts viral replication. The macrocyclic structure of grazoprevir allows it to make extensive contacts with the enzyme, contributing to its picomolar to subnanomolar inhibitory constants (Ki) against a range of HCV genotypes.[3]

Mechanism of Grazoprevir Action

Caption: Grazoprevir inhibits the HCV NS3/4A protease, blocking polyprotein cleavage and viral replication.

Structure-Activity Relationship (SAR) and Lead Optimization

The journey to grazoprevir involved meticulous optimization of each component of the macrocyclic scaffold. Key areas of focus included:

-

The P2 Quinoxaline Moiety: This group proved critical for potent inhibition, with substitutions on the quinoxaline ring fine-tuning potency and pharmacokinetic properties. The 7-methoxy substitution was found to be optimal.

-

The Macrocyclic Linker: The length and composition of the linker connecting the P2 and P4 residues were systematically varied to achieve the ideal balance of rigidity and flexibility for optimal binding.

-

The P1 and P1' Groups: The vinylcyclopropyl acylsulfonamide moiety at the P1 position was a key innovation, providing potent interaction with the S1 pocket of the protease.

These extensive SAR studies led to the identification of grazoprevir (MK-5172) as a clinical candidate with an exceptional profile of broad genotype activity, high potency against resistant variants, and favorable pharmacokinetics in preclinical species.[1]

The Synthesis of Grazoprevir: A Convergent and Scalable Approach

The commercial viability of a complex molecule like grazoprevir hinges on the development of an efficient, scalable, and cost-effective synthesis. Researchers at Merck devised a convergent retrosynthetic strategy, breaking down the molecule into four key building blocks.[4] This approach allowed for the parallel synthesis of these fragments, which were then coupled in the final stages of the synthesis.

Retrosynthetic Analysis

The retrosynthetic disconnection of grazoprevir leads to four primary fragments:

-

Fragment A: The quinoxaline-proline core.

-

Fragment B: The tert-leucine derived linker.

-

Fragment D: The cyclopropoxy-alkyne unit.

-

Fragment H: The vinylcyclopropyl acylsulfonamide warhead.

Retrosynthetic Analysis of Grazoprevir

Caption: A convergent retrosynthesis of grazoprevir into four key building blocks.

Synthesis of Key Intermediates

The synthesis of each building block presented its own unique challenges and required innovative synthetic solutions. A notable example is the asymmetric synthesis of the functionalized trans-cyclopropoxy building block (a precursor to Fragment D), which was achieved with high diastereoselectivity and optical purity.[5]

The Evolution of the Macrocyclization Strategy

A critical step in the synthesis of grazoprevir is the formation of the 18-membered macrocycle. The initial discovery synthesis utilized a ring-closing metathesis (RCM) reaction. However, this approach suffered from low yields on a larger scale. To overcome this limitation, the process chemistry team at Merck developed a more robust and scalable strategy involving a Sonogashira coupling followed by a macrolactamization.[5]

Table 1: Comparison of Macrocyclization Strategies

| Strategy | Key Reaction | Advantages | Disadvantages |

| Early Route | Ring-Closing Metathesis (RCM) | Direct C=C bond formation | Low yield on scale-up, catalyst chelation issues |

| Process Route | Sonogashira Coupling / Macrolactamization | High yielding, scalable, robust | Requires multiple steps |

Detailed Experimental Protocol: The Convergent Assembly

The following protocols are based on the process chemistry developed by Merck and represent a robust pathway to grazoprevir.[5]

Workflow for the Convergent Synthesis of Grazoprevir

Caption: A streamlined workflow for the scalable, convergent synthesis of this compound.

Step 1: Sonogashira Coupling of Fragments A and D

-

Reaction Setup: To a solution of the quinoxaline-proline fragment (Fragment A, 1.0 equiv) and the cyclopropoxy-alkyne fragment (Fragment D, 1.1 equiv) in a suitable solvent such as methanol, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.02 equiv).

-

Base Addition: Add an amine base, such as triethylamine (2.0 equiv).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 35 °C) until the reaction is complete, as monitored by HPLC. The use of methanol as a solvent was found to improve catalyst stability and reactivity.[5]

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture and purify the resulting coupled product by column chromatography to yield the linear precursor.

Step 2: Macrolactamization

-

Deprotection: Selectively deprotect the terminal amino and carboxylic acid functionalities of the linear precursor from Step 1.

-

Cyclization: Subject the deprotected amino acid to high-dilution conditions with a suitable peptide coupling reagent (e.g., HATU or T3P) and a non-nucleophilic base (e.g., DIPEA) to facilitate the intramolecular amide bond formation.

-

Purification: Purify the resulting macrocycle by crystallization or chromatography.

Step 3: Final Amide Coupling with Fragment H

-

Activation: Activate the carboxylic acid of the macrocycle from Step 2 using a coupling reagent such as EDC.

-

Coupling: Add the acylsulfonamide fragment (Fragment H, as its p-toluenesulfonic acid salt) and a base (e.g., pyridine) to the activated macrocycle. The reaction is typically performed at a reduced temperature (e.g., 0 °C) due to the instability of the free base of Fragment H.[5]

-

Isolation: After completion, perform an aqueous work-up and isolate the crude grazoprevir free base.

This compound: The Final Pharmaceutical Form

For clinical use, active pharmaceutical ingredients are often formulated as salts to improve their physical and chemical properties, such as solubility, stability, and bioavailability. Grazoprevir is prepared and administered as its potassium salt.

Protocol for Potassium Salt Formation and Crystallization

-

Dissolution: Dissolve the crude grazoprevir free base in a suitable solvent system, such as a mixture of methanol and dichloromethane.

-

Salt Formation: Add a solution of a potassium salt of a weak acid, such as potassium 2-ethylhexanoate, in a stoichiometric amount.

-

Crystallization: Induce crystallization by controlled cooling or the addition of an anti-solvent. The resulting crystalline solid is the this compound salt.

-

Isolation and Drying: Collect the crystals by filtration, wash with an appropriate solvent, and dry under vacuum to yield the final, highly pure this compound.

Table 2: Physicochemical Properties of Grazoprevir vs. This compound

| Property | Grazoprevir (Free Base) | This compound | Rationale for Salt Form |

| Solubility | Very slightly soluble in water[6] | Improved aqueous solubility | Enhances dissolution and bioavailability |

| Stability | Susceptible to degradation | Enhanced chemical and physical stability | Longer shelf-life and consistent product quality |

| Crystallinity | Can be amorphous or crystalline | Highly crystalline solid | Facilitates purification and formulation |

Conclusion: A Triumph of Chemical Science

The story of this compound is a testament to the power of modern drug discovery and process chemistry. From the rational design of a potent macrocyclic inhibitor to the development of a highly efficient and scalable synthesis, the journey of grazoprevir exemplifies the scientific rigor and innovation required to bring a life-changing medicine to patients. This guide has provided a detailed look into the core science behind this important antiviral agent, offering valuable insights for professionals in the field of drug development. The continued application of these principles will undoubtedly lead to the next generation of therapies for infectious diseases.

References

-

Xu, F., Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261–7265. [Link]

-

Kim, J., Waldman, J., Wang, T., & Devine, P. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Figshare. [Link]

-

PubChem. (n.d.). Grazoprevir. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound salt. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Grazoprevir. Retrieved from [Link]

- Njoroge, F. G., & Venkatraman, S. (2007). Macrocyclic Inhibitors of HCV NS3-4A Protease: Design and Structure Activity Relationship. Current Topics in Medicinal Chemistry, 7(13), 1290–1301.

-

Lahser, F., et al. (2017). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Journal of Biological Chemistry, 292(15), 6253–6265. [Link]

-

Zhong, Y. L., et al. (2016). Process Chemistry in Antiviral Research. Topics in Current Chemistry, 374(6), 77. [Link]

-

International Journal of Pharmaceutical Science Invention. (2017). Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. [Link]

- Summa, V., et al. (2012). Grazoprevir is a Hepatitis C virus NS3/4A Protease Inhibitor for Infection Research. Antimicrobial Agents and Chemotherapy, 56(8), 4161-4167.

-

Fierce Biotech. (2015). Merck Announces Presentation of Phase 3 Results of Investigational Elbasvir/Grazoprevir... Retrieved from [Link]

-

FirstWord Pharma. (2015). Merck & Co.'s hepatitis C combination grazoprevir, elbasvir gains FDA breakthrough therapy status. Retrieved from [Link]

-

Fierce Biotech. (2015). Merck Submits U.S. New Drug Application for Grazoprevir/Elbasvir... Retrieved from [Link]

-

The Pharma Letter. (2015). Merck's grazoprevir/elbasvir gets two Breakthrough designations. Retrieved from [Link]

- Google Patents. (n.d.). TW201805289A - Salts as HCV inhibitors.

-

International Journal of Pharmaceutical Science Invention. (2017). Analytical Method Development And Validation Of Elbasvir And Grazoprevir In Bulk And Tablet... [Link]

-

PubChem. (n.d.). Grazoprevir. Retrieved from [Link]

- Google Patents. (n.d.). US7754731B2 - Potassium salt of an HIV integrase inhibitor.

-

Merck. (2014). Interim Data from Proof-of-Concept Study of Merck's Investigational Hepatitis C Treatment Grazoprevir/Elbasvir... Retrieved from [Link]

-

Regulations.gov. (2011). in the united states patent and trademark office. Retrieved from [Link]

- Google Patents. (n.d.). WO2023167944A1 - Compounds and methods for treatment of viral infections.

-

ACS Publications. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Retrieved from [Link]

-

NIH. (n.d.). Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. Retrieved from [Link]

-

NIH. (n.d.). The Discovery of Quinoxaline-Based Metathesis Catalysts from Synthesis of Grazoprevir (MK-5172). Retrieved from [Link]

-

ResearchGate. (n.d.). Grazoprevir (135) was synthesised from three building blocks as indicated. Retrieved from [Link]

- Google Patents. (n.d.). US11116783B2 - Combination formulation of two antiviral compounds.

- Google Patents. (n.d.). ( 10 ) Patent No.

- Google Patents. (n.d.). ( 12 ) United States Patent.

- Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate.

-

NIH. (n.d.). Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method. Retrieved from [Link]

- Google Patents. (n.d.). WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof.

-

NIH. (n.d.). Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. Retrieved from [Link]

-

ResearchGate. (n.d.). Rigorous-Simulation-Model-of-a-KCl-Food-Production-Plant-to-Address-Impurity-Precipitation.pdf. Retrieved from [Link]

-

YouTube. (2018). Crystallization Experiment - Grow Salt Crystals | DIY Science Project. Retrieved from [Link]

-

YouTube. (2017). Fast Crystallization Experiment. Retrieved from [Link]

- Google Patents. (n.d.). US10786518B2 - Compositions and methods of treating HIV.

-

Wikipedia. (n.d.). Soil liquefaction. Retrieved from [Link]

Sources

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Author Guidelines [researcher-resources.acs.org]

- 4. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]

chemical structure and properties of Grazoprevir potassium

An In-Depth Technical Guide to Grazoprevir Potassium: Chemical Structure, Properties, and Analytical Methodologies

Introduction

Grazoprevir, available as this compound, is a potent, second-generation direct-acting antiviral (DAA) agent developed by Merck for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a highly selective inhibitor of the HCV NS3/4A protease, a crucial enzyme for viral replication.[2] Grazoprevir demonstrates broad activity across multiple HCV genotypes, including genotypes 1a, 1b, and 4, and maintains efficacy against many common resistance-associated variants.[1][3] In clinical practice, it is co-formulated with elbasvir, an NS5A replication complex inhibitor, under the trade name Zepatier®, providing an all-oral, once-daily regimen for adult and certain pediatric patients.[2][4] This guide provides a detailed technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and key analytical methodologies for its characterization.

Chemical Identity and Structure

Grazoprevir is a complex macrocyclic peptidomimetic compound.[2] The potassium salt form enhances its pharmaceutical properties.

-

IUPAC Name: potassium [(1R,2R)-1-[[(1R,18R,20R,24R,27R)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide[5]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation into an oral dosage form and for the development of analytical methods. It is supplied as a crystalline solid.[7]

| Property | Value | Source(s) |

| Molecular Weight | 805.00 g/mol | [5][6] |

| Appearance | Crystalline solid | [7] |

| Solubility | Water: Very slightly soluble Organic Solvents: - DMSO: ≥ 100 mg/mL[8] - Dimethylformamide (DMF): ~30 mg/mL[7] - Ethanol: ~15 mg/mL[7] - Methanol: Soluble - Acetonitrile: Soluble | [7][8] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [9] |

| UV/Vis. Absorption (λmax) | 215, 253, 342 nm | [7] |

The high solubility in organic solvents like DMSO and methanol is leveraged in analytical laboratories for preparing stock solutions, while its limited aqueous solubility necessitates specific formulation strategies for oral bioavailability.[7]

Mechanism of Action: NS3/4A Protease Inhibition

Grazoprevir is a direct-acting antiviral that targets the HCV NS3/4A serine protease. This enzyme is essential for the viral life cycle, as it is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are required to form the viral replication complex.[2]

Causality of Inhibition: By binding noncovalently and with high affinity to the active site of the NS3/4A protease, Grazoprevir sterically obstructs access for the natural polyprotein substrate.[2] This competitive inhibition prevents the proteolytic processing, thereby halting the production of functional viral enzymes and structural proteins necessary for viral RNA replication and assembly of new virions.[2][4] This targeted disruption of a critical viral-specific process is the foundation of its therapeutic effect. Grazoprevir exhibits potent inhibitory activity, with Kᵢ values in the picomolar to low nanomolar range for various HCV genotypes.[3]

Pharmacokinetic Profile

The pharmacokinetic properties of Grazoprevir determine its dosing regimen and potential for drug-drug interactions.

| Parameter | Description | Source(s) |

| Absorption | Reaches peak plasma concentrations (Tmax) approximately 2 hours after oral administration.[1][4] Administration with a high-fat meal can increase AUC and Cmax, but this is not considered clinically relevant, allowing for dosing without regard to food.[10] | [1][4][10] |

| Distribution | Highly bound to plasma proteins (>98.8%), primarily to albumin and alpha-1-acid glycoprotein.[1] Volume of distribution is approximately 1250 L.[10] | [1][10] |

| Metabolism | Primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4] | [1][4] |

| Elimination Half-Life | Approximately 31 hours.[1][4][10] | [1][4][10] |

| Excretion | The majority of the drug is excreted via the feces (>90%), with less than 1% eliminated through urine.[1][4] | [1][4] |

Field-Proven Insights on Interactions:

-

CYP3A4 Interactions: Co-administration with strong CYP3A4 inducers (e.g., carbamazepine, St. John's wort) can significantly lower Grazoprevir plasma levels, potentially leading to therapeutic failure.[1] Conversely, strong CYP3A4 inhibitors can increase its concentration.[1]

-

Transporter Interactions: Grazoprevir is a substrate for the drug transporters OATP1B1/3.[10] Inhibitors of these transporters, such as rifampicin and cyclosporine, can cause a significant increase in Grazoprevir plasma concentrations.[1]

-

Hepatic Impairment: Due to its primary metabolism in the liver, Grazoprevir is contraindicated in patients with moderate to severe hepatic impairment (Child-Pugh B or C), as this can lead to a dramatic increase in drug exposure and risk of liver-related adverse events.[2][10]

Analytical Methodology: RP-HPLC for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the simultaneous quantification of Grazoprevir and its combination partner, elbasvir, in bulk and pharmaceutical dosage forms.[11][12]

Expertise Behind the Protocol: The choice of a C18 column is based on the hydrophobic nature of Grazoprevir, allowing for effective retention and separation from other components.[12] The mobile phase, a mixture of organic solvents like acetonitrile and methanol, provides the necessary elution strength for these large, relatively nonpolar molecules.[12] UV detection at 253 nm is selected as it offers good sensitivity for Grazoprevir.[7][12]

Experimental Protocol: Simultaneous Determination of Elbasvir and Grazoprevir

This protocol is a validated system for ensuring accuracy, precision, and linearity as per ICH guidelines.

-

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector (e.g., Shimadzu LC 20 AT VP).[13]

-

Analytical balance, sonicator, and volumetric glassware.

-

-

Chemicals and Reagents:

-

Grazoprevir and Elbasvir reference standards.

-

HPLC grade acetonitrile and methanol.[12]

-

Deionized water.

-

-

Chromatographic Conditions:

-

Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of Grazoprevir reference standard and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol, sonicate for 10-15 minutes to dissolve completely.

-

Allow the solution to cool to room temperature and make up the volume to the mark with methanol.

-

-

Preparation of Working Standard Solutions:

-

From the stock solution, prepare a series of dilutions using the mobile phase to achieve concentrations across a linear range (e.g., 1-20 µg/mL).[11]

-

-

Preparation of Sample Solution (from Zepatier® Tablets):

-

Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

-

Transfer a quantity of powder equivalent to 100 mg of Grazoprevir into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol, sonicate for 30 minutes to ensure complete extraction of the active ingredients.

-

Make up the volume with methanol, mix well, and filter the solution through a 0.45 µm nylon syringe filter.

-

Dilute the filtrate with the mobile phase to obtain a final concentration within the calibrated range of the assay.

-

-

Analysis and System Suitability:

-

Inject the standard and sample solutions into the chromatograph.

-

Verify system suitability parameters: resolution (Rs) between elbasvir and grazoprevir peaks should be >2, and the tailing factor (T) for each peak should be <2.[12]

-

Quantify the amount of Grazoprevir in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.

-

Synthesis Overview

The chemical synthesis of Grazoprevir is a complex, multi-step process that reflects its intricate macrocyclic structure. An efficient synthesis has been reported that constructs the molecule from four readily available building blocks, achieving a high overall yield and purity suitable for pharmaceutical use.[14][15] Key synthetic strategies involve cross-coupling reactions to assemble the heterocyclic core, esterification, metal-catalyzed coupling, and a final macrocyclization via intramolecular peptide coupling to form the large ring structure.[14]

Conclusion

This compound is a cornerstone in the modern treatment of chronic Hepatitis C. Its highly specific mechanism of action, targeting the viral NS3/4A protease, provides potent antiviral activity with a high barrier to resistance for many variants. A thorough understanding of its chemical structure, physicochemical properties, and pharmacokinetic profile is essential for its effective clinical use and for the development of robust analytical methods. The detailed RP-HPLC protocol described herein represents a validated system for ensuring the quality and consistency of pharmaceutical formulations containing this vital therapeutic agent.

References

-

Wikipedia. Grazoprevir. [Link]

-

PubChem, National Institutes of Health. This compound salt | C38H49KN6O9S | CID 138107580. [Link]

-

Grokipedia. Grazoprevir. [Link]

-

PubChem, National Institutes of Health. Grazoprevir | C38H50N6O9S | CID 44603531. [Link]

-

University of Liverpool. Grazoprevir PK Fact Sheet. [Link]

-

YouTube. Pharmacology of Grazoprevir; Overview, Mechanism of action, Uses, Pharmacokinetics, Side effects. [Link]

-

International Journal of Pharmaceutical Science Invention. Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. [Link]

-

PubMed. Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method. [Link]

-

ResearchGate. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. [Link]

-

PubMed. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. [Link]

-

Oxford Academic. Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method. [Link]

-

EPRA JOURNALS. A RAPID NOVEL ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF GRAZOPREVIR AND ELBASVIR BY USING RP-HPLC. [Link]

Sources

- 1. Grazoprevir - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. This compound salt | C38H49KN6O9S | CID 138107580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound salt | TargetMol [targetmol.com]

- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 11. Simultaneous Determination of Elbasvir and Grazoprevir in Their Pharmaceutical Preparation Using High-Performance Liquid Chromatographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. eprajournals.com [eprajournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Interactions of Grazoprevir with the HCV NS3/4A Protease

Introduction

The Hepatitis C Virus (HCV) remains a significant global health challenge, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The viral life cycle is critically dependent on the precise processing of a single polyprotein into functional structural and non-structural (NS) proteins. This cleavage is mediated by both host and viral proteases, among which the NS3/4A serine protease is indispensable for viral replication, making it a prime target for therapeutic intervention.[1][2] Grazoprevir (formerly MK-5172) is a potent, second-generation, pan-genotypic NS3/4A protease inhibitor and a key component of the direct-acting antiviral (DAA) combination therapy Zepatier® (Elbasvir/Grazoprevir).[3][4][5] This guide provides an in-depth analysis of the molecular interactions between Grazoprevir and the HCV NS3/4A protease, detailing the mechanistic basis of its potent inhibition, the experimental methodologies used to characterize these interactions, and the structural implications of resistance-associated substitutions.

The HCV NS3/4A Protease: A Linchpin of Viral Replication

The HCV genome encodes a large polyprotein that must be cleaved to release mature viral proteins.[1] The NS3 protein, which contains a serine protease domain at its N-terminus and an RNA helicase at its C-terminus, requires the NS4A protein as a cofactor for proper folding and catalytic activity.[1][6] The resulting NS3/4A complex is responsible for four specific cleavages of the polyprotein, releasing NS3, NS4A, NS4B, NS5A, and NS5B.[7][8] By preventing this maturation process, viral replication is effectively halted.[7] The active site of the protease features a catalytic triad of His-58, Asp-82, and Ser-139, typical of chymotrypsin-like serine proteases.[8][9]

Caption: HCV polyprotein processing by NS3/4A protease.

Grazoprevir: A Macrocyclic Inhibitor's Mechanism of Action

Grazoprevir is a quinoxaline-containing macrocyclic compound that acts as a noncovalent, reversible inhibitor of the NS3/4A protease.[2][7] Its mechanism is not based on forming a covalent bond with the active site serine (Ser-139), a strategy employed by first-generation inhibitors like boceprevir and telaprevir.[7] Instead, Grazoprevir binds with high affinity and specificity within the active site cleft, sterically hindering the access of the natural polyprotein substrate.[10][11] This potent inhibition is achieved through a network of specific molecular interactions. X-ray crystallography studies of the Grazoprevir-NS3/4A complex have revealed that the methoxyquinoxaline moiety of Grazoprevir establishes critical hydrophobic contact with the phenyl ring of Tyr-56.[7] Furthermore, ionic interactions within the active site, particularly involving residue Asp-168, are crucial for the stable binding of the inhibitor.[2] This mode of binding results in picomolar to subnanomolar inhibitory concentrations (IC₅₀) across multiple HCV genotypes.[7][8]

Caption: Grazoprevir sterically blocks the NS3/4A active site.

Methodologies for Characterizing Grazoprevir's Molecular Interactions

A multi-faceted experimental approach is required to fully elucidate the interaction between Grazoprevir and its target. These techniques range from providing high-resolution structural snapshots to quantifying binding kinetics and cellular efficacy.

Structural Elucidation via X-ray Crystallography

Understanding the precise, three-dimensional arrangement of Grazoprevir within the NS3/4A active site is paramount. X-ray crystallography provides this atomic-level detail, revealing the key amino acid contacts and conformational changes upon binding. This information is the bedrock of structure-activity relationship (SAR) studies and is essential for designing inhibitors that can overcome resistance.[7][12][13]

Experimental Protocol: Co-crystallization of Grazoprevir with NS3/4A Protease

-

Protein Expression & Purification: Express and purify the HCV NS3/4A protease complex from a suitable system (e.g., E. coli).[7]

-

Complex Formation: Incubate the purified NS3/4A protein with a molar excess of Grazoprevir potassium to ensure saturation of the binding sites.

-

Crystallization Screening: Employ vapor diffusion methods (sitting or hanging drop) to screen a wide range of buffer, pH, and precipitant conditions to identify those that promote crystal growth.

-

Crystal Optimization & Harvesting: Optimize initial crystal hits by refining precipitant concentrations. Cryo-protect and harvest suitable crystals.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and build an electron density map. Fit the atomic models of the protein and Grazoprevir into the map and refine the structure to achieve high resolution and accuracy.[6]

Caption: Workflow for X-ray crystallography of the drug-target complex.

Quantifying Inhibitory Potency using FRET-based Assays

Fluorescence Resonance Energy Transfer (FRET) assays are a powerful, high-throughput method for measuring protease activity and quantifying inhibition.[14][15] The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair, separated by the NS3/4A cleavage sequence. In the intact state, the quencher dampens the fluorophore's signal. Upon cleavage by NS3/4A, the fluorophore and quencher separate, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to enzyme activity, allowing for the determination of IC₅₀ values for inhibitors like Grazoprevir.[16][17]

Experimental Protocol: NS3/4A FRET Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT). Dilute the purified NS3/4A enzyme and the FRET substrate to working concentrations. Prepare a serial dilution of this compound.

-

Assay Setup: In a 384-well microplate, add the NS3/4A enzyme to each well (excluding negative controls).

-

Inhibitor Addition: Add the serially diluted Grazoprevir or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence emission over time at the appropriate wavelengths.[15]

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of Grazoprevir concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

| Parameter | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 3a | HCV Genotype 4a |

| IC₅₀ (nM) | ~0.4 | ~0.2 | ~1.3 | ~0.4 |

| Kᵢ (nM) | 0.01 | 0.01 | 0.90 | N/A |

Table 1: Inhibitory Potency of Grazoprevir. Summary of reported half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for Grazoprevir against the NS3/4A protease from various HCV genotypes. Data synthesized from multiple sources.[7][8][18]

Determining Binding Kinetics with Surface Plasmon Resonance (SPR)

While IC₅₀ values reflect inhibitory potency, they do not describe the dynamics of the binding event. Surface Plasmon Resonance (SPR) is a label-free, real-time technique that provides crucial kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff).[19][20] A slow kₒff, indicating a long drug-target residence time, can be a key determinant of in vivo efficacy.

Experimental Protocol: SPR Kinetic Analysis

-

Sensor Chip Preparation: Covalently immobilize purified NS3/4A protease onto a carboxymethylated dextran sensor chip surface via amine coupling.

-

System Priming: Equilibrate the SPR instrument and the sensor chip with running buffer (e.g., HBS-EP+).

-

Analyte Injection (Association): Inject a series of concentrations of this compound over the sensor surface at a constant flow rate and monitor the binding response (measured in Resonance Units, RU) in real-time.

-

Dissociation: Replace the analyte solution with running buffer and monitor the decrease in RU as Grazoprevir dissociates from the immobilized enzyme.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next cycle.

-

Data Analysis: Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).[21]

Caption: A typical experimental cycle for Surface Plasmon Resonance (SPR).

Impact of Resistance-Associated Substitutions (RASs)

The high mutation rate of the HCV RNA polymerase can lead to the selection of amino acid substitutions that reduce the susceptibility of the virus to DAAs.[22] For Grazoprevir, key RASs have been identified at positions 56, 155, 156, and 168 of the NS3 protease.[7][23]

-

Y56H: The mutation of Tyr-56 to a smaller histidine residue disrupts the critical hydrophobic interaction with Grazoprevir's methoxyquinoxaline group, leading to a loss of potency.[7]

-

D168A/V/Y: Substitutions at Asp-168 can negatively impact the crucial ionic interactions within the active site that stabilize the inhibitor-protease complex.[2]

Despite this, Grazoprevir was designed to have a high barrier to resistance and maintains potent activity against many substitutions that confer resistance to first-generation inhibitors, such as the common Q80K polymorphism.[7]

| NS3 Substitution | Reported Fold Change in EC₅₀/IC₅₀ | Molecular Rationale |

| Y56H | >10-fold | Loss of key hydrophobic interaction.[7] |

| A156T/V | >100-fold | Significant steric and electronic perturbation in the active site.[22] |

| D168A/V | 25 to >100-fold | Disruption of critical ionic/hydrogen bonding network.[2][24] |

| R155K | ~5-fold | Alteration of charge and packing near the macrocyclic ring.[7] |

Table 2: Impact of Key Resistance-Associated Substitutions (RASs) on Grazoprevir Potency. The table summarizes common RASs in the NS3 protease and their effect on Grazoprevir's inhibitory activity.

Conclusion

This compound is a highly potent, second-generation inhibitor of the HCV NS3/4A protease. Its efficacy is rooted in a specific set of noncovalent molecular interactions within the enzyme's active site, primarily driven by hydrophobic contacts and a network of ionic interactions. The characterization of these interactions has been made possible by a suite of advanced biochemical and biophysical techniques, including X-ray crystallography, FRET-based enzymatic assays, and Surface Plasmon Resonance. This detailed molecular understanding not only explains Grazoprevir's pan-genotypic activity but also provides a rational basis for its robustness against many resistance-associated substitutions, cementing its role as a cornerstone of modern anti-HCV therapy.

References

-

Lahser, F. C., et al. (2016). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Antimicrobial Agents and Chemotherapy, 60(5), 2954-2964. [Link]

-

National Center for Biotechnology Information. (n.d.). Grazoprevir. PubChem Compound Summary for CID 44603531. Retrieved from [Link]

-

Lahser, F. C., et al. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial Agents and Chemotherapy, 60(5), 2954–2964. [Link]

-

Wikipedia. (n.d.). Grazoprevir. In Wikipedia. Retrieved from [Link]

-

Lontok, E., et al. (2018). Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse. Journal of Viral Hepatitis, 25(8), 867-876. [Link]

-

Lontok, E., et al. (2018). Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse. PubMed. [Link]

-

Re, N., et al. (2007). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Antimicrobial Agents and Chemotherapy, 51(11), 3979-3986. [Link]

-

Asante-Appiah, E., et al. (2017). Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons. Antimicrobial Agents and Chemotherapy, 61(8), e00593-17. [Link]

-

European Medicines Agency. (n.d.). Zepatier. European Medicines Agency. Retrieved from [Link]

-

Pustovalova, M., et al. (2022). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. International Journal of Molecular Sciences, 23(19), 11487. [Link]

-

Re, N., et al. (2007). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. OiPub. [Link]

-

The Pharmaceutical Journal. (2016). EMA recommends combination therapies for chronic hepatitis C virus. The Pharmaceutical Journal. [Link]

-

Grokipedia. (n.d.). Grazoprevir. Grokipedia. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Elbasvir/grazoprevir. In Wikipedia. Retrieved from [Link]

-

European Medicines Agency. (2021). Zepatier, INN-elbasvir and grazoprevir. European Medicines Agency. [Link]

-

ResearchGate. (n.d.). Binding of grazoprevir and designed PIs to WT and D168A protease active sites. ResearchGate. [Link]

-

Eurogentec. (n.d.). A Sensitive Fluorimetric Assay for Detection of Hepatitis C NS3/4A Viral Protease Using a Novel FRET Peptide Substrate. Eurogentec. [Link]

-

European Medicines Agency. (2021). Zepatier (elbasvir/grazoprevir). European Medicines Agency. [Link]

-

Shah, B. M., et al. (2016). Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C. Journal of Pharmacy Practice, 29(5), 478-482. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Grazoprevir Hydrate? Patsnap Synapse. [Link]

-

Public Health England. (2018). Antiviral resistance testing in the management of hepatitis C virus infection. GOV.UK. [Link]

-

Berg, T., et al. (2021). Utilization and effectiveness of elbasvir/grazoprevir and adoption of resistance-associated substitutions testing in real-world treatment of hepatitis C virus genotype 1A infection. Annals of Hepatology, 21, 100275. [Link]

-

Medscape. (2016). FDA OKs Zepatier (Elbasvir/Grazoprevir) for Hepatitis C. Medscape. [Link]

-

Magellan Rx Management. (2017). Clinical Policy: Elbasvir/Grazoprevir (Zepatier). Magellan Rx Management. [Link]

-

U.S. Food and Drug Administration. (2017). ZEPATIER (elbasvir and grazoprevir) tablets Label. accessdata.fda.gov. [Link]

-

ResearchGate. (n.d.). The chemical structures of NS3/4A protease inhibitors. ResearchGate. [Link]

-

Amsbio. (n.d.). This compound salt. Amsbio. [Link]

-

Fuzik, T., et al. (2018). Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir. eLife, 7, e36344. [Link]

-

ResearchGate. (n.d.). Tertiary structure of HCV NS3/4A protease and structural formulas of approved or experimental NS3/4A inhibitors. ResearchGate. [Link]

-

Levin, B., et al. (2022). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

-

Biocompare. (n.d.). This compound salt from MedChemExpress. Biocompare. [Link]

-

Di Marco, S., et al. (2000). Inhibition of the hepatitis C virus NS3/4A protease. The crystal structures of two protease-inhibitor complexes. Journal of Biological Chemistry, 275(10), 7152-7157. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound salt. PubChem Compound Summary for CID 138107580. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Surface Plasmon Resonance as a Tool to Select Potent Drug Candidates for Hepatitis C Virus NS5B Polymerase. Springer Nature Experiments. [Link]

-

Stankiewicz, M., et al. (2021). SPR-Based Kinetic Analysis of the Early Stages of Infection in Cells Infected with Human Coronavirus and Treated with Hydroxychloroquine. Sensors, 21(15), 5057. [Link]

-

Advanced Science News. (2024). Scientists uncover a hepatitis C drug's hidden structures. Advanced Science News. [Link]

-

Technology Networks. (2023). An Introduction to Surface Plasmon Resonance. Technology Networks. [Link]

-

ResearchGate. (n.d.). (PDF) Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance. ResearchGate. [Link]

Sources

- 1. immune-system-research.com [immune-system-research.com]

- 2. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grazoprevir - Wikipedia [en.wikipedia.org]

- 4. Zepatier | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Elbasvir/grazoprevir - Wikipedia [en.wikipedia.org]

- 6. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Inhibition of the hepatitis C virus NS3/4A protease. The crystal structures of two protease-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. oipub.com [oipub.com]

- 17. eurogentec.com [eurogentec.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. drughunter.com [drughunter.com]

- 20. jacksonimmuno.com [jacksonimmuno.com]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Target: HCV NS3/4A Serine Protease

An In-Depth Technical Guide to the Target Binding and Kinetics of Grazoprevir Potassium

This guide provides a detailed examination of grazoprevir, a potent second-generation direct-acting antiviral agent. We will explore its molecular interactions with the hepatitis C virus (HCV) NS3/4A protease, dissect its binding kinetics, and analyze the structural basis for its efficacy and resistance profiles. This document is intended for researchers, medicinal chemists, and clinical development professionals engaged in the field of antiviral drug discovery.

The hepatitis C virus, a single-stranded RNA virus, translates its genome into a single large polyprotein.[1] For the virus to replicate, this polyprotein must be processed into individual functional structural and nonstructural (NS) proteins.[1][2] This critical cleavage process is mediated by both host proteases and the viral NS3/4A serine protease.[3] The NS3/4A protease, a heterodimeric complex of the NS3 protease domain and its NS4A cofactor, is responsible for four specific cleavages that release NS3, NS4A, NS4B, NS5A, and NS5B.[2][3] Inhibition of this enzyme halts viral maturation, making the NS3/4A protease a cornerstone target for anti-HCV therapy.[3][4]

Caption: HCV polyprotein processing by host and viral proteases.

Grazoprevir: Mechanism of Potent and Selective Inhibition

Grazoprevir (formerly MK-5172) is a second-generation, macrocyclic, noncovalent inhibitor of the NS3/4A protease.[3][5] Unlike first-generation linear ketoamide inhibitors that formed a reversible covalent bond with the active site serine (Ser-139), grazoprevir achieves its high potency through a network of optimized, noncovalent interactions within the shallow substrate-binding groove of the enzyme.[3][6]

The drug functions by physically occupying the active site, sterically blocking access to the viral polyprotein substrate.[6] This prevents the proteolytic cleavages necessary for the maturation of non-structural proteins, thereby arresting the viral replication cycle.[2][7] The macrocyclic structure of grazoprevir pre-organizes the molecule into a conformation optimal for binding, a key design feature that enhances potency and improves its profile against resistance mutations.[3]

Caption: Mechanism of NS3/4A protease inhibition by grazoprevir.

Binding Affinity and Pan-Genotypic Potency

Grazoprevir demonstrates exceptional potency, with inhibitory activity in the picomolar to subnanomolar range across multiple HCV genotypes in enzymatic assays (IC50/Ki) and low nanomolar efficacy in cell-based replicon systems (EC50).[2][3] This broad, pan-genotype activity is a significant advantage over earlier-generation protease inhibitors.[3]

Molecular dynamics simulations and structural studies reveal that the potency of grazoprevir is highly dependent on interactions with key residues. Asp-168 plays a critical role by anchoring Arg-155 through a salt bridge, which in turn facilitates optimal binding of the inhibitor.[3]

| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a |

| Ki (nM) | 0.01[8] | 0.01[8] | 0.08[8] | 0.90[8] | - |

| IC50 (pM) | 7[2][9] | 4[2][9] | - | - | 62[2][9] |

| EC50 (nM) | 0.4[8] | 0.2[8] | 1.1[3] | 8.1[3] | 0.3[9] |

| Table 1: Inhibitory Potency of Grazoprevir Across HCV Genotypes. Data compiled from biochemical and cell-based replicon assays. |

Target Binding Kinetics and the Importance of Residence Time

Beyond static affinity (Ki), the kinetic parameters of drug-target interaction—the association rate (k_on) and the dissociation rate (k_off)—are critical determinants of in vivo efficacy. The reciprocal of the dissociation rate (1/k_off) defines the drug-target residence time .

For antiviral agents, a long residence time is highly desirable. It signifies a stable, long-lived drug-target complex, leading to sustained inhibition of the enzyme even as systemic concentrations of the drug decrease between doses.[10] Grazoprevir, as a reversibly binding macrocyclic inhibitor, was designed for slow dissociation from the NS3/4A active site.[10] This prolonged target engagement translates into a durable antiviral effect, contributing significantly to its clinical efficacy and high barrier to resistance. A long residence time ensures that the protease remains inhibited for an extended period, effectively suppressing viral replication.

Impact of Resistance-Associated Substitutions (RASs)

The high error rate of the HCV RNA polymerase leads to the existence of a diverse population of viral variants, or quasispecies, within an infected individual.[11][12] Under the selective pressure of an antiviral drug, variants with amino acid substitutions that reduce drug susceptibility—known as Resistance-Associated Substitutions (RASs)—can be selected for and become dominant.

For grazoprevir, key RASs have been identified in the NS3 protease domain, most notably at positions Y56, A156, and D168.[11][13][14] Substitutions at Asp-168 (e.g., D168A/V) are particularly impactful, as this residue is crucial for stabilizing the active site conformation required for potent grazoprevir binding.[3][11] Despite this, grazoprevir maintains potent activity against many RASs that conferred resistance to first-generation inhibitors, such as the common Q80K polymorphism.[3]

| NS3 Mutant | Ki (nM) | Fold Change vs. WT (gt1b) |

| Wild-Type (gt1b) | 0.01 | 1.0 |

| R155K | 0.07 | 7 |

| D168V | 0.14 | 14 |

| D168Y | 0.30 | 30 |

| A156T | 5.30 | 530 |

| A156V | 12.00 | 1200 |

| Table 2: Effect of NS3 RASs on Grazoprevir Inhibitory Constant (Ki). Data sourced from MedChemExpress, based on biochemical assays.[8] |

Key Experimental Methodologies

The characterization of protease inhibitors like grazoprevir relies on a suite of robust biochemical and cell-based assays.

Protocol 1: NS3/4A Protease Enzyme Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of an inhibitor to block the proteolytic activity of recombinant NS3/4A protease.

-

Principle: A fluorogenic peptide substrate, mimicking a natural cleavage site, is used. Upon cleavage by the protease, a fluorophore is released, resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to reduce the rate of this fluorescence increase.[3][15]

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 0.15 M NaCl, 10% glycerol, 0.1% n-octyl-glucoside). Prepare serial dilutions of grazoprevir in DMSO.

-

Enzyme-Inhibitor Pre-incubation: In a 96- or 384-well black plate, add a fixed concentration of recombinant NS3/4A protease to wells containing the serially diluted grazoprevir. Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2).

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

-

-

Causality and Validation: The pre-incubation step is crucial for inhibitors with slow binding kinetics to reach equilibrium. Including positive (no inhibitor) and negative (no enzyme) controls validates the assay performance. The use of DMSO-matched controls accounts for any solvent effects.

Protocol 2: HCV Replicon Antiviral Assay

This cell-based assay measures the inhibitor's ability to suppress viral RNA replication within human liver-derived cells.

-

Principle: Huh-7 cells harboring a subgenomic HCV replicon, which contains the non-structural proteins (including NS3/4A) and a reporter gene (e.g., luciferase), are used. The level of reporter gene expression is directly proportional to the rate of viral RNA replication.[3][10]

-

Step-by-Step Methodology:

-

Cell Plating: Seed Huh-7 HCV replicon cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of grazoprevir (in cell culture medium) to the cells. Include a no-drug control (vehicle, e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator to allow for multiple rounds of replication.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter activity (e.g., luminescence for a luciferase reporter) using a plate reader.

-

Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to assess the effect of the compound on cell viability.

-

Data Analysis: Normalize the reporter signal to the vehicle control. Plot the percentage of replication inhibition against the logarithm of drug concentration and fit the data to determine the 50% effective concentration (EC50). The 50% cytotoxic concentration (CC50) is determined from the viability assay to calculate the selectivity index (SI = CC50/EC50).

-

-

Trustworthiness: This system is self-validating as it measures inhibition in the context of the entire viral replication complex within a host cell. The parallel cytotoxicity assay is essential to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not general cell toxicity.

Caption: Conceptual workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

Grazoprevir represents a pinnacle of structure-based drug design, achieving extraordinary potency against the HCV NS3/4A protease through a highly optimized, noncovalent binding mechanism. Its macrocyclic structure confers pan-genotypic activity and a favorable resistance profile compared to its predecessors. The kinetic properties of grazoprevir, particularly its long target residence time, are fundamental to its clinical success, ensuring sustained viral suppression. A comprehensive understanding of its binding, kinetics, and susceptibility to resistance, as elucidated through the methodologies described herein, is vital for the continued development of next-generation antiviral therapies.

References

-

Grazoprevir - Wikipedia. [Link]

-

Lahser, F. C., et al. (2016). Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. Journal of Biological Chemistry, 291(15), 8035-8047. [Link]

-

National Center for Biotechnology Information (n.d.). Grazoprevir. PubChem Compound Summary for CID 44603531. [Link]

-

Lahser, F. C., et al. (2016). The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons. Antimicrobial Agents and Chemotherapy, 60(5), 2954-2964. [Link]

-

Sidhu, M., et al. (2018). Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse. Journal of Viral Hepatitis, 25(8), 896-905. [Link]

-

Nursing Central (n.d.). Elbasvir/grazoprevir (Zepatier). Davis's Drug Guide. [Link]

-

Sidhu, M., et al. (2018). Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse. PubMed. [Link]

-

Ali, A., et al. (2017). Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons. Antimicrobial Agents and Chemotherapy, 61(7), e00392-17. [Link]

-

Grokipedia (n.d.). Grazoprevir. [Link]

-

ResearchGate (n.d.). Binding of grazoprevir and designed PIs to WT and D168A protease active sites. Figure from a publication. [Link]

-

Patsnap Synapse (2024). What is the mechanism of Grazoprevir Hydrate? [Link]

-

U.S. Food and Drug Administration (2016). ZEPATIER (elbasvir and grazoprevir) Label. [Link]

-

Patsnap Synapse (n.d.). Elbasvir/Grazoprevir. [Link]

-

Gethsiyal, E. F., et al. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(10), 14389-14400. [Link]

-

Wu, C. F., et al. (2010). Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection. Antimicrobial Agents and Chemotherapy, 54(6), 2514-2522. [Link]

-

Public Health England (2018). Antiviral resistance testing in the management of hepatitis C virus infection. [Link]

-

Ingiliz, P., et al. (2020). Utilization and effectiveness of elbasvir/grazoprevir and adoption of resistance-associated substitutions testing in real-world treatment of hepatitis C virus genotype 1A infection. Annals of Gastroenterology, 33(3), 309-316. [Link]

-

Collett, M. S., et al. (2004). Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 48(10), 3845-3853. [Link]

-

The Pharmaletter (2016). Results from Merck & Co study show 99% effectiveness of elbasvir/grazoprevir for hepatitis C. [Link]

-

ResearchGate (n.d.). Design and optimization of HCV NS3-4A serine protease assay. Figure from a publication. [Link]

-

Nallagundla, S., & Seshagiri, R. V. (2017). Analytical Method Development and Validation of Elbasvir and Grazoprevir in Bulk and Tablet Formulations by Rp- HPLC. International Journal of Pharmaceutical Science Invention, 6(8), 23-31. [Link]

-

Backes, D. M., & Morgan, J. (2016). Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C. Clinical Medicine Insights: Therapeutics, 8, 45-51. [Link]

-

Stibran, T., et al. (2017). Metalloprotoporphyrin Inhibition of HCV NS3-4A Protease: Structure–Activity Relationships. Viruses, 9(10), 281. [Link]

-

Tong, X. (2006). HCV NS3-4A Serine Protease. In Hepatitis C Viruses: Genomes and Molecular Biology. [Link]

-

Xu, Y., et al. (2020). Discovery and Chemical Development of Grazoprevir: An HCV NS3/4a Protease Inhibitor for the Treatment of the Hepatitis C Virus Infection. Accounts of Chemical Research, 53(12), 3033-3046. [Link]

Sources

- 1. immune-system-research.com [immune-system-research.com]

- 2. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Grazoprevir - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. What is the mechanism of Grazoprevir Hydrate? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Characterization of hepatitis C virus resistance to grazoprevir reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor Grazoprevir and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Initial Characterization of Grazoprevir Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The journey of a drug substance from a promising molecule to a viable therapeutic is paved with rigorous scientific scrutiny. The initial characterization of an active pharmaceutical ingredient (API), such as Grazoprevir potassium salt, is a critical milestone in this journey. It is not merely a checklist of analytical tests, but a foundational investigation into the very essence of the molecule. This guide is structured to provide not just the "what" and "how," but the "why" behind the essential characterization of this compound salt. As a senior application scientist, my focus is on building a holistic understanding of the drug substance, ensuring its quality, and laying the groundwork for a successful and robust drug product. This document is designed to be a practical and intellectually stimulating resource for fellow researchers and drug development professionals.

Introduction to Grazoprevir

Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1] It is a key component of the combination therapy Zepatier®, used for the treatment of chronic HCV infection. The potassium salt of Grazoprevir is a strategic choice to optimize the physicochemical properties of the drug substance, potentially enhancing its stability, solubility, and bioavailability. A thorough initial characterization of this compound salt is mandated by regulatory bodies such as the FDA and EMA to ensure its identity, purity, and quality.[2]

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of this compound salt is fundamental to its development. These properties influence its behavior during manufacturing, formulation, and in biological systems.

Core Physicochemical Properties

| Property | Description | Significance |

| Molecular Formula | C38H49KN6O9S[3] | Confirms the elemental composition of the salt. |

| Molecular Weight | 805.00 g/mol [3] | Essential for all stoichiometric calculations. |

| Appearance | Solid powder[3] | A basic but important quality control parameter. |

| Solubility | Soluble in DMSO.[3][4] | Critical for developing analytical methods and understanding its behavior in biological fluids. Further solubility studies in a range of pharmaceutically relevant solvents are necessary. |

| pKa | Not publicly available. | The dissociation constant is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility and absorption. |

| LogP/LogD | Not publicly available. | The partition and distribution coefficients are key indicators of a drug's lipophilicity and its ability to cross biological membranes. |

Experimental Protocol: Equilibrium Solubility Determination

-

Objective: To determine the equilibrium solubility of this compound salt in various solvents (e.g., water, methanol, ethanol, acetonitrile, and relevant buffer systems).

-

Methodology:

-

Add an excess amount of this compound salt to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of Grazoprevir in the diluted supernatant using a validated analytical method, such as RP-HPLC.

-

The experiment should be performed in triplicate for each solvent.

-

-

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that equilibrium was reached with a saturated solution.

Structural Elucidation and Confirmation

Confirming the chemical structure of this compound salt is a cornerstone of its initial characterization. A combination of spectroscopic techniques is employed to provide an unambiguous structural assignment.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The vibrational frequencies of the chemical bonds are characteristic of specific functional groups.

Experimental Protocol: ¹H NMR Spectroscopy

-

Objective: To obtain the proton NMR spectrum of this compound salt to confirm its structure.

-

Methodology:

-

Dissolve a small amount of this compound salt (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

Data Interpretation: The obtained spectrum should be compared with the expected spectrum based on the known structure of Grazoprevir.

Purity and Impurity Profiling

Ensuring the purity of an API is paramount for its safety and efficacy. A robust analytical method is required to separate and quantify Grazoprevir from any potential impurities.

Chromatographic Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination in the pharmaceutical industry. A validated, stability-indicating HPLC method is essential for the initial characterization and for routine quality control.

Experimental Protocol: RP-HPLC Method for Purity Determination

-

Objective: To develop and validate an RP-HPLC method for the quantification of this compound salt and the detection of any impurities.

-

Methodology (Illustrative):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 240 nm).[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Method Validation (as per ICH Q2(R1) guidelines): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, manufacturability, and bioavailability. For a salt form like this compound, it is crucial to characterize its crystalline form.

Key Solid-State Characterization Techniques

-

X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for identifying the crystalline phase of a material. Each crystalline form has a unique diffraction pattern. The general principles and procedures are outlined in USP <941>.[6][7][8][9]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. The methodology is described in USP <891>.[10]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or other residual solvents.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

-

Objective: To obtain the XRPD pattern of this compound salt to characterize its crystalline form.

-

Methodology:

-

Gently grind a small amount of the sample to ensure a random orientation of the crystals.

-

Mount the powdered sample on a sample holder.

-

Collect the diffraction data using a diffractometer with a Cu Kα radiation source.

-

Scan the sample over a suitable range of 2θ angles (e.g., 2° to 40°).

-

Process the data to obtain a diffractogram showing the intensity of the diffracted X-rays as a function of the 2θ angle.

-

-

Data Interpretation: The positions and relative intensities of the diffraction peaks are characteristic of the crystalline form.